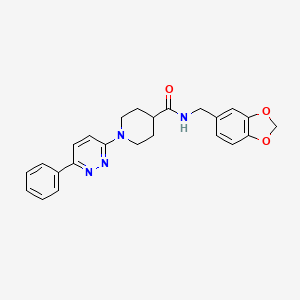

N-(1,3-benzodioxol-5-ylmethyl)-1-(6-phenylpyridazin-3-yl)piperidine-4-carboxamide

Description

Properties

IUPAC Name |

N-(1,3-benzodioxol-5-ylmethyl)-1-(6-phenylpyridazin-3-yl)piperidine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H24N4O3/c29-24(25-15-17-6-8-21-22(14-17)31-16-30-21)19-10-12-28(13-11-19)23-9-7-20(26-27-23)18-4-2-1-3-5-18/h1-9,14,19H,10-13,15-16H2,(H,25,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZOSIUJOZIKVSV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)NCC2=CC3=C(C=C2)OCO3)C4=NN=C(C=C4)C5=CC=CC=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H24N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(1,3-benzodioxol-5-ylmethyl)-1-(6-phenylpyridazin-3-yl)piperidine-4-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The compound's chemical structure is characterized by the presence of a benzodioxole moiety, a piperidine ring, and a pyridazine derivative. Its molecular formula is with a molecular weight of 416.5 g/mol.

| Property | Value |

|---|---|

| Molecular Formula | C24H24N4O3 |

| Molecular Weight | 416.5 g/mol |

| CAS Number | 1105230-44-1 |

The biological activity of this compound primarily involves its interaction with various molecular targets. Research indicates that it may act as an allosteric modulator of specific receptors, enhancing their activity and potentially leading to therapeutic effects in various conditions.

Key Mechanisms:

- Modulation of Receptor Activity : The compound has been shown to influence neurotransmitter systems, particularly through modulation of the AMPA receptor, which plays a crucial role in synaptic transmission and plasticity.

- Antioxidant Effects : It exhibits properties that enhance the activity of endogenous antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT), contributing to cellular protection against oxidative stress .

1. Anticancer Properties

Studies have indicated that compounds similar to this compound exhibit potential anticancer effects by inducing apoptosis in various cancer cell lines. For instance, research on related benzodioxole derivatives has shown significant cytotoxicity against breast cancer cells .

2. Neuroprotective Effects

The compound has been evaluated for its neuroprotective properties in models of neurodegenerative diseases. In animal studies, it demonstrated the ability to improve cognitive function and reduce neurotoxic metabolites associated with conditions like Huntington's disease .

3. Enhancement of Physical Performance

In experimental models, particularly in mice subjected to swimming endurance tests, administration of related compounds led to increased endurance capacity and improved recovery from fatigue. This effect was attributed to enhanced glycogen storage and reduced lactic acid accumulation .

Case Study 1: Endurance Capacity Enhancement

A study involving the administration of a structurally similar compound (1-(1,3-benzodioxol-5-yl-carbonyl) piperidine) showed significant improvements in swimming endurance in mice. The results indicated increased liver and muscle glycogen levels while decreasing lactic acid and blood urea nitrogen levels .

Case Study 2: Neuroprotection in Huntington's Disease Models

In R6/2 mice models for Huntington's disease, a pyridazine derivative was found to enhance neuroprotective pathways by increasing kynurenic acid levels while suppressing neurotoxic metabolites. This suggests potential therapeutic applications for cognitive deficits associated with neurodegenerative disorders .

Scientific Research Applications

Medicinal Chemistry

-

Anticancer Properties

- Research indicates that this compound may exhibit anticancer activity by inducing apoptosis in various cancer cell lines. Studies have shown that compounds with similar structures can interact with cellular pathways involved in tumor growth and survival.

- Neuroprotective Effects

- Antimicrobial Activity

Pharmacology

- Pharmacokinetics

- Target Interaction Studies

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry explored the anticancer properties of structurally similar compounds to N-(1,3-benzodioxol-5-ylmethyl)-1-(6-phenylpyridazin-3-yl)piperidine-4-carboxamide. Results indicated that these compounds induced apoptosis in breast cancer cells through the activation of caspase pathways.

Case Study 2: Neuroprotective Effects

Research conducted at a leading pharmacological institute assessed the neuroprotective effects of this compound in models of neurodegeneration. The findings suggested that treatment with the compound significantly reduced neuronal death and improved cognitive function in animal models of Alzheimer's disease .

Summary Table of Applications

| Application Area | Description |

|---|---|

| Anticancer Properties | Induces apoptosis in cancer cells; potential for targeted therapy |

| Neuroprotective Effects | Reduces oxidative stress; improves cognitive function |

| Antimicrobial Activity | Effective against multiple bacterial strains; warrants further research |

| Pharmacokinetics | Studies on ADME profiles to optimize therapeutic use |

| Target Interactions | Investigating binding affinities to understand mechanism of action |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural and functional parallels with two classes of molecules: PROTACs () and mPGES-1 inhibitors (). Below is a detailed analysis:

Structural Similarities and Differences

Pharmacological Implications

- PROTACs (e.g., 8.36) : These molecules degrade target proteins via ubiquitination. The target compound’s pyridazine and benzodioxol groups may enhance binding to a protein of interest, but it lacks the E3 ligase-recruiting moiety (e.g., dioxopiperidine in 8.36) necessary for PROTAC activity .

- mPGES-1 Inhibitors (e.g., 118) : Compound 118 inhibits microsomal prostaglandin E synthase-1, a therapeutic target in inflammation. The target compound’s benzodioxol group could mimic the electron-deficient aromatic systems in 118, but its pyridazine moiety may alter binding specificity compared to 118’s trifluoromethylpyridine group .

Physicochemical Properties (Inferred)

- Metabolic Stability : The benzodioxol ring may confer resistance to oxidative metabolism, similar to benzimidazole derivatives in PROTACs .

Data Tables

Table 1: Structural and Functional Comparison

Table 2: Hypothetical Pharmacokinetic Profiles

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-(1,3-benzodioxol-5-ylmethyl)-1-(6-phenylpyridazin-3-yl)piperidine-4-carboxamide?

- Methodological Answer : The synthesis typically involves multi-step processes, including:

- Core scaffold assembly : Condensation of a 1,3-benzodioxole derivative with a piperidine-4-carboxamide intermediate.

- Pyridazine incorporation : Coupling the 6-phenylpyridazine moiety via nucleophilic substitution or palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura).

- Amidation : Final carboxamide formation using activated esters (e.g., HATU/DMAP) .

Q. How is the compound characterized post-synthesis to confirm structural integrity?

- Methodological Answer : Use a combination of:

- NMR spectroscopy : H and C NMR to verify benzodioxole (δ ~5.9–6.9 ppm for aromatic protons) and piperidine (δ ~1.5–3.5 ppm for aliphatic protons) moieties.

- Mass spectrometry (ESI-MS or HRMS) : Confirm molecular ion peaks (e.g., [M+H]) and isotopic patterns for halogenated intermediates .

- HPLC purity analysis : Ensure ≥95% purity using reverse-phase C18 columns with UV detection at 254 nm .

Q. What in vitro assays are recommended for initial biological activity screening?

- Methodological Answer : Prioritize:

- Receptor binding assays : Radioligand displacement studies (e.g., for CNS targets like serotonin or dopamine receptors, given the benzodioxole and piperidine motifs).

- Enzyme inhibition assays : Use fluorogenic substrates to assess activity against kinases or hydrolases.

- Cytotoxicity profiling : Screen in HEK293 or HepG2 cell lines via MTT assays to rule out nonspecific toxicity .

Advanced Research Questions

Q. How can synthetic yields be optimized for the pyridazine-piperidine coupling step?

- Methodological Answer :

- Computational guidance : Use quantum chemical calculations (e.g., DFT) to predict transition-state energies and identify optimal catalysts (e.g., Pd(PPh) vs. XPhos Pd G3) .

- Solvent screening : Test polar aprotic solvents (DMF, DMSO) versus ethereal solvents (THF) to balance reactivity and solubility.

- Microwave-assisted synthesis : Reduce reaction times from 24 hours to <6 hours while maintaining >80% yield .

Q. How to resolve contradictory bioactivity data between enzyme inhibition and cellular assays?

- Methodological Answer :

- Orthogonal validation : Confirm enzyme inhibition results using SPR (surface plasmon resonance) to measure binding kinetics independently of cellular permeability.

- Metabolic stability testing : Use liver microsomes to assess compound degradation, which may explain reduced cellular efficacy .

- Data triangulation : Apply multivariate analysis (e.g., PCA) to identify confounding variables (e.g., assay pH, serum concentration) .

Q. What strategies mitigate spectral overlap in NMR characterization of stereoisomers?

- Methodological Answer :

- Chiral derivatization : Use Mosher’s acid (α-methoxy-α-trifluoromethylphenylacetic acid) to differentiate enantiomers via F NMR.

- NOESY/ROESY : Identify spatial proximity of protons in piperidine and benzodioxole groups to assign stereochemistry .

Q. How to design a structure-activity relationship (SAR) study focusing on the benzodioxole moiety?

- Methodological Answer :

- Analog synthesis : Replace the 1,3-benzodioxole with bioisosteres (e.g., 2,3-dihydrobenzofuran) or introduce substituents (e.g., -F, -Cl) at the 5-position.

- Pharmacophore mapping : Use software like Schrödinger’s Phase to correlate electronic properties (HOMO/LUMO) with activity trends .

Data Contradiction Analysis

Q. How to address discrepancies between computational docking predictions and experimental binding affinities?

- Methodological Answer :

- Force field refinement : Switch from AMBER to CHARMM to better model piperidine ring flexibility.

- Water network analysis : Include explicit water molecules in docking simulations to account for solvation effects.

- Experimental validation : Use X-ray crystallography or cryo-EM to resolve ligand-receptor complexes and refine computational models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.